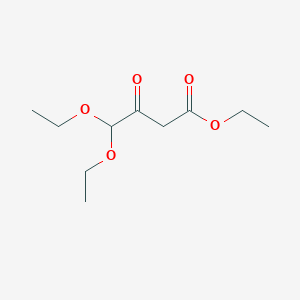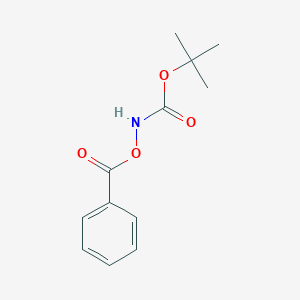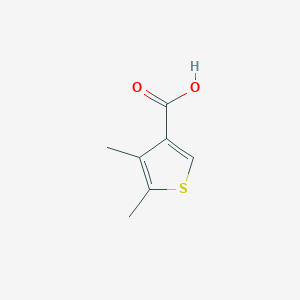
4,4-二乙氧基-3-氧代丁酸乙酯
概述
描述
Ethyl 4,4-diethoxy-3-oxobutanoate is a chemical compound with the molecular formula C10H18O5 . It is used as an intermediate in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of Ethyl 4,4-diethoxy-3-oxobutanoate is represented by the SMILES stringO=C(CC(OCC)=O)C(OCC)OCC . It has an empirical formula of C10H18O5 and a molecular weight of 218.25 . Physical and Chemical Properties Analysis
Ethyl 4,4-diethoxy-3-oxobutanoate is a liquid at room temperature . It has a molecular weight of 218.25 . The compound’s density, boiling point, and other physical properties are not detailed in the search results.科学研究应用
三氟甲基杂环的合成
4,4-二乙氧基-3-氧代丁酸乙酯用作合成各种三氟甲基杂环的中间体。该合成涉及铑(II)或铜(II)催化的卡宾 X-H 插入反应,能够从重氮酮酯中生成三氟甲基-恶唑、-噻唑、-咪唑、-1,2,4-三嗪和-吡啶 (Honey 等人,2012).
与丙二酸酯和丙二腈的反应
4,4-二乙氧基-3-氧代丁酸乙酯与丙二酸二乙酯、氰基乙酸甲酯和丙二腈反应生成各种化合物。这些反应产生诸如 5-乙氧基羰基-3-氧代己二酸二乙酯和 5-氨基-4-氰基呋喃-2-乙酸乙酯等产物,表明其在多种化学合成中的用途 (Kato 等人,1978).
酶催化的不对称还原
在一项研究中,4,4-二乙氧基-3-氧代丁酸乙酯在有机溶剂-水双相体系中进行酶催化的不对称还原。该过程使用 NADPH 依赖性醛还原酶和葡萄糖脱氢酶进行还原,突出了其在生物催化和有机合成中的潜力 (Shimizu 等人,1990).
衍生物的抗氧化性能
4-羟基香豆素衍生物,包括 4,4-二乙氧基-3-氧代丁酸乙酯,已被研究其抗氧化性能。这些化合物在体外测试中显示出作为自由基清除剂的潜力,这对于开发新的抗氧化剂可能具有重要意义 (Stanchev 等人,2009).
4H-吡喃衍生物的合成
4,4-二乙氧基-3-氧代丁酸乙酯参与合成 4-氧代-4H-吡喃-2,5-二羧酸二乙酯,这是生产各种吡喃和吡啶衍生物的关键中间体。该合成途径为创建具有潜在药理应用的化合物提供了新途径 (Obydennov 等人,2013).
作用机制
Target of Action
Ethyl 4,4-diethoxy-3-oxobutanoate is a chemical compound with a complex structure
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption . The impact of these properties on the compound’s bioavailability is currently unknown.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 4,4-diethoxy-3-oxobutanoate. It is known that the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C .
安全和危害
未来方向
属性
IUPAC Name |
ethyl 4,4-diethoxy-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-4-13-9(12)7-8(11)10(14-5-2)15-6-3/h10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVRRAANXHHPGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)CC(=O)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456624 | |
| Record name | Ethyl 4,4-diethoxy-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10495-09-7 | |
| Record name | Ethyl 4,4-diethoxy-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4,4-diethoxy-3-oxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 4,4-diethoxy-3-oxobutanoate in the synthesis of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid?
A1: Ethyl 4,4-diethoxy-3-oxobutanoate serves as a crucial building block in the synthesis of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid []. It reacts with 1-azido-4-ethoxybenzene under basic conditions to form ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate. This intermediate contains protected formyl and acid groups. Subsequent reactions then yield the target compound, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid.
Q2: Why is Ethyl 4,4-diethoxy-3-oxobutanoate used with protected functional groups in this synthesis?
A2: The use of Ethyl 4,4-diethoxy-3-oxobutanoate with protected formyl and acid groups allows for greater control over the reaction pathway []. By masking these reactive groups, unwanted side reactions can be minimized, leading to a more efficient and selective synthesis of the desired 1,2,3-triazole derivative. This approach highlights the importance of protecting group strategies in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B178490.png)

![1-benzyl-1H-imidazo[4,5-b]pyridine](/img/structure/B178492.png)
![Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane](/img/structure/B178495.png)
